Alp-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

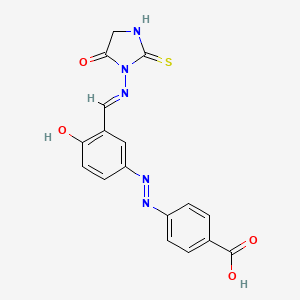

Molecular Formula |

C17H13N5O4S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

4-[[4-hydroxy-3-[(E)-(5-oxo-2-sulfanylideneimidazolidin-1-yl)iminomethyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C17H13N5O4S/c23-14-6-5-13(21-20-12-3-1-10(2-4-12)16(25)26)7-11(14)8-19-22-15(24)9-18-17(22)27/h1-8,23H,9H2,(H,18,27)(H,25,26)/b19-8+,21-20? |

InChI Key |

QIIQALLYIKETKC-ZSMYITJMSA-N |

Isomeric SMILES |

C1C(=O)N(C(=S)N1)/N=C/C2=C(C=CC(=C2)N=NC3=CC=C(C=C3)C(=O)O)O |

Canonical SMILES |

C1C(=O)N(C(=S)N1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Alkaline Phosphatase Inhibitors: A Focus on Levamisole

Disclaimer: Initial searches for a specific molecule designated "Alp-IN-1" did not yield any publicly available scientific literature or data. It is possible that this is a novel, proprietary, or internal compound name. Therefore, this technical guide will focus on a well-characterized, canonical inhibitor of Alkaline Phosphatase (ALP), Levamisole , to provide a representative and in-depth overview of the core principles of ALP inhibition for researchers, scientists, and drug development professionals.

Introduction to Alkaline Phosphatase (ALP) and its Inhibition

Alkaline phosphatases are a group of ubiquitous ectonucleotidases that catalyze the hydrolysis of phosphate monoesters at a basic pH optimum.[] These enzymes are crucial for a variety of physiological processes. In humans, four main isozymes are expressed: tissue-nonspecific ALP (TNAP), which is found in liver, bone, and kidney, and the tissue-specific intestinal (IAP), placental (PLAP), and germ cell (GCAP) ALPs.[] Dysregulation of ALP activity is implicated in numerous pathologies, including bone disorders, inflammatory conditions, and cancer, making ALP a significant therapeutic target.[][2]

The development of specific ALP inhibitors is a key strategy for studying the physiological roles of its different isozymes and for the potential treatment of associated diseases. Levamisole is a classic example of a potent and selective inhibitor of TNAP.[3]

Levamisole: A Prototypical ALP Inhibitor

Levamisole is a synthetic imidazothiazole derivative that has been extensively used as an anthelmintic agent and, in research, as a stereospecific inhibitor of alkaline phosphatase.[4][5] It exhibits high selectivity for the tissue-nonspecific (liver/bone/kidney) isoenzymes over the intestinal and placental forms.[3][6]

Mechanism of Action of Levamisole

Levamisole acts as a reversible and uncompetitive inhibitor of alkaline phosphatase.[5][7][8] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex.

The catalytic cycle of alkaline phosphatase involves the formation of a covalent phosphoenzyme intermediate. Levamisole is proposed to bind to this intermediate, stabilizing it and preventing the subsequent hydrolysis and release of inorganic phosphate, thus halting the catalytic cycle.[5][9]

Mechanism of Uncompetitive Inhibition of ALP by Levamisole.

Quantitative Data from Preclinical Studies

The inhibitory potency of Levamisole has been quantified in various preclinical models. The following tables summarize key findings.

| Parameter | Enzyme Source | Value | Reference |

| Ki | Bovine Milk Fat Globule Membranes | 45 ± 6 µM | [8] |

| IC₅₀ | Bovine Milk Fat Globule Membranes | 49 ± 23 µM | [8] |

Table 1: In Vitro Inhibitory Constants of Levamisole.

| Animal Model | Dosage | Route of Administration | % Inhibition of Serum ALP | Reference |

| Mouse | 40 mg/kg/day for 7 days | Injection | 18.4% | [4] |

| Mouse | 80 mg/kg/day for 7 days | Injection | 61.3% | [4] |

| Rat Aorta | 1 mM (in vitro) | Incubation | 80% | [10] |

Table 2: In Vivo and Ex Vivo Efficacy of Levamisole.

Experimental Protocols

General Protocol for ALP Activity Assay with Levamisole Inhibition

This protocol describes a typical colorimetric assay to determine the inhibitory effect of Levamisole on ALP activity.

-

Reagent Preparation:

-

Prepare an ALP buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).

-

Prepare a substrate solution (e.g., p-Nitrophenyl Phosphate (pNPP) in ALP buffer).

-

Prepare a stock solution of Levamisole in a suitable solvent (e.g., water or DMSO) and create serial dilutions to test a range of concentrations (e.g., 0 to 5 mM).[11]

-

-

Assay Procedure:

-

Pipette the ALP enzyme solution into microplate wells.

-

Add the different concentrations of Levamisole to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

-

Measure the absorbance of the product (p-Nitrophenol) at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ALP inhibition for each Levamisole concentration relative to the uninhibited control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

References

- 2. What are Alkaline phosphatase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Biological Activity of Alp-IN-1 on Alkaline Phosphatase Isozymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Alp-IN-1, a novel inhibitor of alkaline phosphatase (ALP), with a specific focus on its effects on different ALP isozymes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this area.

Introduction to Alkaline Phosphatase Isozymes

Alkaline phosphatases (ALPs) are a group of zinc- and magnesium-dependent enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[1] In humans, four distinct ALP isozymes have been identified, each with tissue-specific expression patterns and unique physiological roles:[2][3]

-

Intestinal Alkaline Phosphatase (IAP or ALPI): Primarily expressed in the small intestine, IAP plays a crucial role in gut homeostasis, including the detoxification of lipopolysaccharide (LPS), regulation of gut microbiota, and absorption of fatty acids.[4][5]

-

Placental Alkaline Phosphatase (PLAP or ALPP): Found in high concentrations in the placenta during pregnancy, its exact physiological role is not fully understood, but it is often used as a biomarker in certain cancers.[2]

-

Tissue-Nonspecific Alkaline Phosphatase (TNAP or ALPL): Ubiquitously expressed, with high levels in the liver, bone, and kidney, TNAP is essential for bone mineralization and the metabolism of vitamin B6.[6]

-

Germ Cell Alkaline Phosphatase (GCAP or ALPG): Expressed in germinal tissues, its function is not well-defined but is associated with germ cell development and certain malignancies.[2]

Given their diverse roles, the selective inhibition of specific ALP isozymes presents a promising therapeutic strategy for various diseases, including inflammatory bowel disease and certain cancers.

This compound: A Potent Inhibitor of Intestinal Alkaline Phosphatase

This compound, also identified as compound 7e in the primary literature, is a recently synthesized azo-thiohydantoin derivative that has demonstrated significant inhibitory activity against alkaline phosphatase.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified against intestinal alkaline phosphatase (IAP). The available data, as determined by in vitro enzymatic assays, is presented in the table below. For comparison, the activity of L-Phenylalanine, a known standard inhibitor of IAP, is also included.

| Inhibitor | Target Isozyme | IC50 (µM) |

| This compound (Compound 7e) | Intestinal Alkaline Phosphatase (IAP) | 0.308 ± 0.065 |

| L-Phenylalanine | Intestinal Alkaline Phosphatase (IAP) | 80.2 ± 1.1 |

Data on the inhibitory activity of this compound against other ALP isozymes (PLAP, TNAP, GCAP) are not available in the currently reviewed scientific literature.

Experimental Protocols

The following section details the methodology for the in vitro assessment of alkaline phosphatase inhibition, as described in the characterization of this compound.

Alkaline Phosphatase Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of intestinal alkaline phosphatase (IAP) by quantifying the hydrolysis of p-nitrophenyl phosphate (pNPP) to the colored product p-nitrophenol.

Materials:

-

Tris-HCl buffer (50 mM, pH 9.5)

-

Magnesium chloride (MgCl2, 5 mM)

-

Zinc chloride (ZnCl2, 0.1 mM)

-

Intestinal Alkaline Phosphatase (IAP) solution (0.025 U/mL)

-

p-Nitrophenyl phosphate (pNPP) solution (0.5 mM)

-

Test compound (this compound) solution (10 µL)

-

96-well microplate

-

Spectrophotometer (microplate reader)

Procedure:

-

Prepare the reaction mixture by combining 50 mM Tris-HCl buffer (pH 9.5), 5 mM MgCl2, and 0.1 mM ZnCl2.

-

To each well of a 96-well microplate, add the reaction mixture.

-

Add 10 µL of the test compound (this compound) solution to the appropriate wells.

-

Pre-incubate the mixture with 5 µL of the IAP solution (0.025 U/mL) for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution (0.5 mM).

-

Immediately measure the absorbance of the resulting p-nitrophenol at a specific wavelength using a spectrophotometer.

-

Calculate the percentage of inhibition of ALP activity.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathway involving IAP and the experimental workflow for the inhibition assay.

Caption: Signaling pathway of IAP in LPS detoxification and its inhibition by this compound.

Caption: Workflow for the in vitro alkaline phosphatase inhibition assay.

Conclusion

This compound has been identified as a potent inhibitor of intestinal alkaline phosphatase, demonstrating significantly higher efficacy than the standard inhibitor L-Phenylalanine. The primary mechanism of IAP's protective role in the gut involves the dephosphorylation of bacterial LPS, thereby preventing the activation of the pro-inflammatory TLR4/NF-κB signaling pathway. By inhibiting IAP, this compound can modulate this critical homeostatic function.

Further research is warranted to elucidate the selectivity profile of this compound across the full spectrum of ALP isozymes. Such studies will be crucial in determining its potential therapeutic applications and off-target effects. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for future investigations into this compound and other novel ALP inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue-Nonspecific Alkaline Phosphatase in Central Nervous System Health and Disease: A Focus on Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

Alp-IN-1 (Compound 7e): A Technical Guide to its Discovery, Synthesis, and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alp-IN-1, also identified as compound 7e in the primary literature, has emerged as a potent inhibitor of intestinal alkaline phosphatase (IAP). This technical guide provides a comprehensive overview of its discovery, a detailed protocol for its chemical synthesis, and the methodology for evaluating its inhibitory activity. The quantitative data presented herein is derived from the seminal study by Attaullah et al. (2024), published in BMC Chemistry.

Alkaline phosphatases (ALPs) are a group of enzymes that play crucial roles in various physiological processes, and their dysregulation has been implicated in several diseases. The development of specific ALP inhibitors is therefore of significant interest for therapeutic and research applications. This compound belongs to a novel class of azo-thiohydantoin derivatives identified through systematic screening and optimization.

Discovery of this compound (Compound 7e)

This compound was discovered during a research campaign focused on the synthesis and biological evaluation of a series of azo-thiohydantoin derivatives as potential alkaline phosphatase inhibitors. The study aimed to explore the inhibitory potential of this chemical scaffold against intestinal alkaline phosphatase (IAP). Among the synthesized compounds, derivative 7e demonstrated the most significant inhibitory activity, surpassing that of the standard inhibitor, L-Phenylalanine.[1][2]

Chemical Synthesis of this compound (Compound 7e)

The synthesis of this compound is a multi-step process involving the formation of a diazonium salt, followed by a coupling reaction to form an azo compound, which is then cyclized to the final thiohydantoin derivative.

Experimental Protocol: Synthesis of 5-(4-bromobenzylidene)-2-((4-methoxyphenyl)azo)thiazol-4(5H)-one (this compound / Compound 7e)

Step 1: Diazotization of 4-methoxyaniline

-

Dissolve 4-methoxyaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature between 0-5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

Step 2: Coupling Reaction

-

In a separate vessel, dissolve 2-thiohydantoin in an appropriate solvent.

-

Slowly add the previously prepared diazonium salt solution to the 2-thiohydantoin solution, maintaining a low temperature.

-

Allow the reaction to proceed, resulting in the formation of the azo-thiohydantoin intermediate.

Step 3: Knoevenagel Condensation

-

To the solution containing the azo-thiohydantoin intermediate, add 4-bromobenzaldehyde.

-

Add a catalytic amount of a suitable base (e.g., piperidine or sodium acetate) to promote the condensation reaction.

-

Reflux the reaction mixture for the appropriate time to ensure the completion of the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the final compound, this compound (7e).

Characterization: The structure of the synthesized compound 7e was confirmed using various spectroscopic techniques, including FTIR, ¹H-NMR, ¹³C-NMR, and HRMS analysis.[1][2]

Biological Activity and Quantitative Data

This compound (Compound 7e) was evaluated for its inhibitory activity against intestinal alkaline phosphatase (IAP). The inhibitory potential is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |

| This compound (7e) | Intestinal Alkaline Phosphatase (IAP) | 0.308 ± 0.065 | L-Phenylalanine | 80.2 ± 1.1 |

Table 1: In vitro inhibitory activity of this compound (Compound 7e) against intestinal alkaline phosphatase.[1][2]

Experimental Protocol: Alkaline Phosphatase Inhibition Assay

The inhibitory activity of this compound was determined using a spectrophotometric method with p-nitrophenyl phosphate (pNPP) as the substrate.

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl buffer (pH 9.5) containing 5 mM MgCl₂ and 0.1 mM ZnCl₂.

-

Enzyme Solution: Intestinal alkaline phosphatase (IAP) at a concentration of 0.025 U/mL in the assay buffer.

-

Substrate Solution: 0.5 mM p-nitrophenyl phosphate (pNPP) disodium salt in the assay buffer.

-

Inhibitor Solutions: Prepare stock solutions of this compound and the standard inhibitor (L-Phenylalanine) in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the inhibitor solution (or solvent for control).

-

Add 5 µL of the IAP enzyme solution to each well.

-

Pre-incubate the mixture for 10 minutes at the desired temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.

-

Monitor the absorbance at 405 nm at regular intervals using a microplate reader to measure the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Logical Flow of this compound Discovery and Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound.

Signaling Pathway: Inhibition of Intestinal Alkaline Phosphatase

Caption: Mechanism of IAP inhibition by this compound.

References

The Role of Alp-IN-1 in the Study of Phosphate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of Alp-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), in the investigation of phosphate metabolism. TNAP is a critical enzyme in skeletal mineralization and is implicated in pathological vascular calcification through its hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, into inorganic phosphate (Pi). This compound and its more advanced analogue, SBI-425, serve as powerful chemical tools to dissect the intricate mechanisms of phosphate homeostasis and its dysregulation in various disease states. This document outlines the mechanism of action of TNAP, the biochemical properties of its inhibitors, detailed experimental protocols for their use in in vitro and in vivo models, and the signaling pathways involved.

Introduction: The Central Role of TNAP in Phosphate Metabolism

Tissue-nonspecific alkaline phosphatase (TNAP) is a key ectoenzyme anchored to the cell membrane and is highly expressed in bone, liver, and kidney tissues. Its primary function in phosphate metabolism is the hydrolysis of extracellular inorganic pyrophosphate (PPi). This action serves a dual purpose: it removes PPi, a potent inhibitor of mineralization, and it increases the local concentration of inorganic phosphate (Pi), a substrate for hydroxyapatite crystal formation[1][2]. The delicate balance between PPi and Pi is crucial for physiological bone mineralization and is a key area of investigation in metabolic bone diseases and ectopic calcification pathologies[2].

In conditions such as chronic kidney disease (CKD), elevated TNAP activity is associated with medial arterial calcification, a significant contributor to cardiovascular morbidity and mortality[3]. By hydrolyzing PPi, TNAP promotes the deposition of calcium phosphate in vascular tissues[4]. Consequently, the inhibition of TNAP has emerged as a promising therapeutic strategy to prevent or mitigate vascular calcification.

This compound and SBI-425: Potent and Selective TNAP Inhibitors

This compound (also known as MLS-0038949) is a potent and selective inhibitor of TNAP. It has been instrumental in preclinical studies to understand the role of TNAP in various physiological and pathological processes. SBI-425 is a more recent, orally bioavailable TNAP inhibitor with improved pharmacokinetic properties, making it suitable for in vivo studies[1][5].

Mechanism of Action

This compound and SBI-425 are non-competitive or uncompetitive inhibitors of TNAP, suggesting an allosteric mechanism of action[6]. They bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This mode of inhibition provides a high degree of selectivity for TNAP over other alkaline phosphatase isozymes, such as intestinal and placental alkaline phosphatases[6][7].

Quantitative Data on Inhibitor Potency

The following table summarizes the key quantitative data for this compound and SBI-425.

| Inhibitor | Target | IC50 | Notes |

| This compound (MLS-0038949) | TNAP | 0.19 µM[7] | Highly selective against intestinal and placental alkaline phosphatases (IAP and PLAP; IC50 >100 µM)[7]. |

| SBI-425 | TNAP | 16 nM[8] | Orally active and highly selective[1]. |

Experimental Protocols

The following protocols provide a framework for utilizing TNAP inhibitors to study phosphate metabolism in both cell culture and animal models. Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro Inhibition of TNAP Activity in Osteoblasts

This protocol describes the use of this compound to inhibit TNAP activity in a murine osteoblast cell line (e.g., MC3T3-E1) and assess the impact on mineralization.

Materials:

-

MC3T3-E1 cells

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Osteogenic Differentiation Medium: Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

-

This compound (MLS-0038949) stock solution (e.g., 10 mM in DMSO)

-

Alizarin Red S staining solution

-

Phosphate and Pyrophosphate assay kits

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10^4 cells/well and culture in growth medium until confluent.

-

Osteogenic Induction and Inhibitor Treatment: Upon confluency, replace the growth medium with Osteogenic Differentiation Medium. Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO).

-

Medium Change: Change the medium with fresh differentiation medium and inhibitor every 2-3 days.

-

Assessment of Mineralization (Day 14-21):

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Wash extensively with deionized water to remove excess stain.

-

Visualize and quantify the stained mineralized nodules.

-

-

Measurement of Extracellular Phosphate and Pyrophosphate:

-

Collect the cell culture supernatant at various time points (e.g., day 3, 7, 14).

-

Measure the concentrations of inorganic phosphate and pyrophosphate using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

In Vivo Inhibition of TNAP in a Mouse Model of Vascular Calcification

This protocol is adapted from studies using SBI-425 in a mouse model of chronic kidney disease-mineral and bone disorder (CKD-MBD) to assess its effect on vascular calcification[3].

Materials:

-

CKD-MBD mouse model (e.g., induced by an adenine- and high-phosphorus diet)

-

SBI-425

-

Vehicle (e.g., distilled water)

-

Micro-CT scanner

-

Calcium quantification assay kit

Procedure:

-

Animal Model and Treatment:

-

Induce CKD in mice according to established protocols.

-

Divide the mice into a vehicle control group and treatment groups receiving SBI-425 at different doses (e.g., 10 mg/kg/day and 30 mg/kg/day) via oral gavage.

-

-

Monitoring: Monitor the health and survival of the mice throughout the study.

-

Assessment of Vascular Calcification:

-

At the end of the study period, perform micro-CT imaging to visualize and quantify aortic calcification.

-

Harvest the aorta and measure the calcium content using a calcium quantification assay.

-

-

Biochemical Analysis:

-

Collect blood samples to measure plasma levels of TNAP activity, pyrophosphate, and other relevant biochemical markers.

-

Signaling Pathways and Experimental Workflows

The regulation of TNAP expression and its role in phosphate metabolism involve complex signaling pathways. This compound can be used as a tool to investigate these pathways.

Wnt/β-catenin Signaling Pathway Regulating TNAP Expression

The canonical Wnt/β-catenin signaling pathway is a key regulator of osteoblast differentiation and has been shown to induce the expression of the TNAP gene (ALPL).

Caption: Wnt/β-catenin signaling pathway leading to TNAP expression and its role in mineralization.

Experimental Workflow for Studying the Effect of this compound on Phosphate Metabolism

This workflow outlines the key steps to investigate the impact of TNAP inhibition on phosphate homeostasis and mineralization in an in vitro setting.

Caption: Workflow for in vitro analysis of this compound effects on phosphate metabolism.

Conclusion

This compound and its analogues are invaluable tools for elucidating the role of TNAP in phosphate metabolism. By selectively inhibiting this key enzyme, researchers can investigate the intricate balance between PPi and Pi in both physiological and pathological mineralization. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for scientists and drug development professionals to explore the therapeutic potential of TNAP inhibition in diseases characterized by dysregulated phosphate homeostasis, such as vascular calcification. Further research into the precise molecular interactions and downstream effects of these inhibitors will undoubtedly advance our understanding of these complex biological processes.

References

- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphate-induced vascular calcification: role of pyrophosphate and osteopontin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNAP Inhibitor [sigmaaldrich.com]

- 7. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

Introduction: Intestinal alkaline phosphatase (IAP) is a critical enzyme in gut homeostasis, playing a key role in detoxifying bacterial endotoxins, modulating the absorption of fatty acids, and regulating the gut mucosal barrier.[1] Dysregulation of IAP activity is implicated in a variety of gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD).[1][2] The study of IAP's precise physiological and pathological roles has been hampered by a lack of potent and selective inhibitors. This technical guide introduces ML260, a novel and selective inhibitor of murine intestinal alkaline phosphatase (muIAP), and provides a comprehensive overview of its properties and methodologies for its use as a research tool.

Core Properties of ML260

ML260, with the IUPAC name N-(2,5-dimethylphenyl)-2-(2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamido)acetamide, was identified through a high-throughput screening campaign as a potent and selective inhibitor of the murine Akp3-encoded duodenal IAP (dIAP) isozyme.[1][3]

Chemical Structure:

Caption: Chemical structure of ML260 (CID 50919367).

Quantitative Data

ML260 exhibits high potency for murine dIAP and significant selectivity over other human alkaline phosphatase isozymes. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Parameter | Value | Species/Isozyme | Reference |

| IC50 | 540 nM | Murine IAP (muIAP) | [4] |

| IC50 | 3.8 µM | Murine duodenal IAP (dIAP) | [2] |

| IC50 | 21.1 µM | Murine embryonic AP (EAP) | [2] |

| IC50 | 21 µM | Murine global IAP (gIAP) | [2] |

| IC50 | 27.6 µM | Human IAP (hIAP) | [2] |

| Selectivity vs. hTNAP | > 65-fold | Human Tissue-Nonspecific AP | [4] |

| Selectivity vs. hPLAP | > 185-fold | Human Placental AP | [4] |

Signaling Pathways and Mechanism of Action

Intestinal alkaline phosphatase primarily exerts its protective effects in the gut by dephosphorylating pro-inflammatory molecules. The primary target is Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By removing a phosphate group from the lipid A moiety of LPS, IAP significantly reduces its endotoxic activity, thereby preventing the activation of the Toll-like receptor 4 (TLR4) signaling cascade and subsequent inflammatory response. Inhibition of IAP by ML260 would, therefore, be expected to potentiate LPS-induced inflammation.

Caption: ML260 inhibits IAP's detoxification of LPS.

Experimental Protocols

Synthesis of ML260

While a detailed, step-by-step synthesis protocol for ML260 is not publicly available, its constituent parts, an N-(2,5-dimethylphenyl)acetamide and a 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide, suggest a multi-step synthesis involving the formation of the sulfonamide bond followed by N-alkylation with a suitable acetamide precursor. A general approach for the synthesis of similar acetamidosulfonamide derivatives has been described, which can be adapted for ML260. This typically involves reacting a primary amine with a sulfonyl chloride in an alkaline medium, followed by reaction with a 2-bromo-N-aryl acetamide.[5]

In Vitro Alkaline Phosphatase Activity Assay

This protocol is a general method for determining the activity of murine intestinal alkaline phosphatase and the inhibitory potential of compounds like ML260.

Materials:

-

Recombinant murine intestinal alkaline phosphatase

-

Assay Buffer: (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)

-

Substrate: p-Nitrophenyl phosphate (pNPP)

-

ML260 stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare a series of dilutions of ML260 in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 20 µL of the diluted ML260 or control solution to the wells of a 96-well plate.

-

Add 20 µL of the murine IAP enzyme solution to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 160 µL of the pNPP substrate solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Calculate the rate of p-nitrophenol production (the yellow product of pNPP hydrolysis) from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each concentration of ML260 and calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Administration in Murine Models

For in vivo studies, ML260 can be formulated for oral or intraperitoneal administration. The optimal dose and vehicle will need to be determined empirically for the specific mouse model and disease being investigated. It is crucial to perform pharmacokinetic and toxicology studies prior to efficacy experiments.

Experimental Workflow for Investigating ALP-Related Diseases

The following diagram outlines a typical workflow for utilizing ML260 as a tool to investigate the role of IAP in a murine model of an ALP-related disease, such as inflammatory bowel disease.

Caption: A typical experimental workflow using ML260.

Conclusion

ML260 represents a valuable and selective chemical probe for the investigation of murine intestinal alkaline phosphatase. Its potency and selectivity make it a superior tool compared to older, non-specific inhibitors. This guide provides the foundational information and methodologies required for researchers to effectively utilize ML260 in their studies to further elucidate the complex roles of IAP in health and disease. As with any experimental tool, careful validation and appropriate controls are essential for robust and reproducible results.

References

- 1. Intestinal alkaline phosphatase is a gut mucosal defense factor maintained by enteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Alp-IN-1 Beyond Alkaline Phosphatase: A Technical Guide to Off-Target Profiling

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide addresses the topic of the cellular targets of Alp-IN-1, a representative of the pyrazolo-oxothiazolidine class of alkaline phosphatase (ALP) inhibitors. Initial research into "this compound" reveals it to be a designation for a series of compounds, with "this compound (Compound 7e)" being one such example, and the related compound 7g identified as a particularly potent inhibitor in foundational studies. A comprehensive review of publicly available scientific literature and databases indicates that while the on-target activity of this class of inhibitors against alkaline phosphatase is documented, there is currently no published data detailing the off-target profile of this compound or its analogues.

Therefore, this document serves as a technical whitepaper outlining the established methodologies and experimental workflows that would be employed to identify and characterize the cellular targets of a novel inhibitor like this compound beyond its intended target. This guide is designed to provide researchers and drug development professionals with a practical framework for undertaking such an investigation.

The Imperative of Off-Target Profiling in Drug Discovery

The development of small molecule inhibitors with high specificity is a paramount goal in drug discovery. Off-target interactions, where a drug binds to proteins other than the intended therapeutic target, can lead to unforeseen side effects and toxicity. Conversely, in some instances, off-target effects can contribute to the therapeutic efficacy of a drug (polypharmacology). A thorough understanding of a compound's selectivity is therefore critical for its development as a safe and effective therapeutic agent. For a novel inhibitor series like the pyrazolo-oxothiazolidines, comprehensive off-target profiling is a crucial step in preclinical development.

Methodologies for Identifying Off-Target Interactions

A multi-pronged approach is typically employed to elucidate the off-target profile of a small molecule inhibitor. These methods can be broadly categorized into computational, biochemical, and cell-based proteomic approaches.

In Silico (Computational) Prediction of Off-Targets

Computational methods leverage the chemical structure of the inhibitor to predict potential off-target interactions based on similarity to known ligands for a wide range of proteins.

Experimental Protocol: Similarity Ensemble Approach (SEA)

-

Input Data: The 2D chemical structure of this compound (or a related pyrazolo-oxothiazolidine derivative) is represented as a SMILES (Simplified Molecular-Input Line-Entry System) string.

-

Database Comparison: The inhibitor's structure is compared against a large database of annotated chemical structures with known protein targets (e.g., ChEMBL). The comparison is based on chemical fingerprints, which encode the structural features of the molecules.

-

Ensemble Scoring: The similarity between the inhibitor and sets of known ligands for various proteins is calculated. An expectation value (E-value) is generated, which represents the likelihood of observing a given level of similarity by chance. A lower E-value suggests a higher probability of a true interaction.

-

Target Ranking: A ranked list of potential off-targets is generated based on their E-values. This list provides a set of hypotheses for subsequent experimental validation.

Data Presentation:

| Predicted Off-Target | Target Class | E-value | Rationale for Interaction |

| Hypothetical Target 1 | Kinase | 1.2e-15 | High structural similarity to known kinase inhibitors with a pyrazole core. |

| Hypothetical Target 2 | Phosphodiesterase | 3.5e-10 | Shared pharmacophoric features with known phosphodiesterase ligands. |

| Hypothetical Target 3 | GPCR | 8.1e-7 | General structural resemblance to certain classes of GPCR modulators. |

Note: The data presented in this table is hypothetical and serves to illustrate the format of results from an in silico prediction.

In Vitro Biochemical Screening

Biochemical screening involves testing the inhibitor directly against a panel of purified recombinant proteins to identify interactions.

Experimental Protocol: Broad-Panel Kinase and Phosphatase Screening

-

Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Assay Plates: Commercially available screening panels are utilized, which consist of multi-well plates pre-loaded with a diverse range of purified kinases and/or phosphatases.

-

Inhibitor Incubation: this compound is added to the assay wells at one or more concentrations (e.g., 1 µM and 10 µM).

-

Enzymatic Reaction: The appropriate substrates and cofactors (e.g., ATP for kinases) are added to initiate the enzymatic reaction. The reaction is allowed to proceed for a defined period.

-

Detection: The activity of each enzyme is measured using a suitable detection method, such as fluorescence, luminescence, or radioactivity, which quantifies the amount of product formed.

-

Data Analysis: The percentage of inhibition of each enzyme by this compound is calculated relative to a vehicle control (e.g., DMSO). A common threshold for a significant "hit" is >50% inhibition at a given concentration.

Data Presentation:

| Off-Target | Target Class | % Inhibition at 1 µM | % Inhibition at 10 µM |

| Hypothetical Kinase A | Serine/Threonine Kinase | 65% | 92% |

| Hypothetical Phosphatase B | Tyrosine Phosphatase | 12% | 35% |

| Hypothetical Kinase C | Tyrosine Kinase | 5% | 15% |

Note: The data presented in this table is hypothetical and serves to illustrate the format of results from a biochemical screen.

Cell-Based Chemoproteomic Approaches

Chemoproteomics aims to identify drug-protein interactions in a more physiologically relevant context, such as in cell lysates or intact cells.

2.3.1 Affinity-Based Proteomics

This approach utilizes a modified version of the inhibitor to "pull down" its binding partners from a complex protein mixture.

Experimental Protocol: Affinity-Based Pull-Down with a Tagged Inhibitor

-

Probe Synthesis: A chemical analogue of this compound is synthesized with a reactive group for conjugation to a tag (e.g., biotin or a clickable alkyne group) and a linker that minimizes steric hindrance.

-

Cell Culture and Lysis: A relevant cell line is cultured and then lysed to produce a whole-cell proteome extract.

-

Probe Incubation: The tagged this compound probe is incubated with the cell lysate to allow for binding to its targets.

-

Competitive Displacement (Optional but recommended): In a parallel experiment, the lysate is pre-incubated with an excess of the untagged ("free") this compound before adding the tagged probe. This helps to distinguish specific binders from non-specific interactions.

-

Affinity Purification: The probe-protein complexes are captured using an affinity matrix that binds to the tag (e.g., streptavidin beads for a biotin tag).

-

Washing: The matrix is washed extensively to remove non-specifically bound proteins.

-

Elution and Digestion: The bound proteins are eluted from the matrix and digested into peptides, typically using trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: The proteins identified in the probe-treated sample are compared to those in the competitively displaced sample and a no-probe control. Proteins that are significantly enriched in the probe-only sample are considered potential off-targets.

Mandatory Visualization:

Methodological & Application

Application Notes and Protocols for Allosteric p97 Inhibitor NMS-873

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Alp-IN-1" as specified in the topic is not a recognized nomenclature in the scientific literature for a p97 inhibitor. Therefore, these application notes are based on the well-characterized allosteric p97 inhibitor, NMS-873 . It is crucial to note that while NMS-873 is a potent tool for in-vitro studies, it has been reported to possess poor metabolic availability, limiting its efficacy and use in in-vivo models. The provided in-vivo protocols are adapted from studies with a different compound (NMS-E973, an Hsp90 inhibitor) and are intended to serve as a template for experimental design, should a metabolically stable analog of NMS-873 become available.

Introduction to NMS-873

NMS-873 is a highly potent and specific allosteric inhibitor of the AAA+ ATPase p97/VCP (Valosin-Containing Protein).[1] p97 plays a critical role in cellular protein homeostasis, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD). Inhibition of p97 leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and subsequent apoptosis in cancer cells. NMS-873 binds to a novel allosteric site at the interface of the D1 and D2 domains of p97, stabilizing the ADP-bound state and inhibiting its ATPase activity.[2]

Data Presentation: In-Vitro Activity of NMS-873

The following table summarizes the key quantitative data for the in-vitro activity of NMS-873.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| p97 ATPase Inhibition (IC50) | 30 nM | Cell-free enzymatic assay | [1] |

| Antiproliferative Activity (IC50) | 380 nM | HCT116 human colon carcinoma cells | [3] |

| Selectivity | >10 µM | Panel of other AAA ATPases, Hsp90, and 53 kinases | [1] |

Signaling Pathway of p97 Inhibition

The diagram below illustrates the central role of p97 in protein degradation pathways and the mechanism of action of NMS-873.

References

Application Notes and Protocols for Solubilizing Alp-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alp-IN-1 is a potent inhibitor of alkaline phosphatase (ALP), a ubiquitous enzyme involved in various physiological and pathological processes, including bone metabolism, inflammation, and cancer.[1] Understanding the precise mechanism of action and therapeutic potential of this compound in preclinical studies requires accurate and reproducible experimental conditions. A critical first step is the proper solubilization of this small molecule inhibitor to ensure its bioavailability and activity in in vitro and in vivo models.

This document provides detailed application notes and protocols for the solubilization and experimental use of this compound, tailored for researchers in academic and industrial settings.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for calculating molar concentrations and preparing accurate stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃N₅O₄S | [1] |

| Molecular Weight | 383.38 g/mol | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| IC₅₀ | 0.308 µM for alkaline phosphatase | [1][2] |

Solubility Profile

The solubility of this compound in common laboratory solvents is summarized in the table below. This data is essential for the preparation of stock solutions and working dilutions for various experimental applications.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 45 mg/mL | Recommended for preparing high-concentration stock solutions. |

| Water | < 0.1 mg/mL | This compound is poorly soluble in aqueous solutions. |

| Ethanol | Inquire for specific data | Solubility in ethanol is not readily available. Preliminary testing is recommended. |

Note: It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration, stable stock solution of this compound for subsequent dilution in experimental assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Pre-warm an aliquot of anhydrous DMSO to room temperature.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 3.83 mg of this compound.

-

Add the appropriate volume of DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 3.83 mg of this compound.

-

Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

-

Sonicate the solution for 5-10 minutes in a water bath sonicator if any particulate matter remains.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the this compound stock solution to the final desired concentration in an appropriate aqueous buffer or cell culture medium for in vitro experiments.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed cell culture medium or assay buffer (e.g., PBS, Tris buffer)

-

Sterile polypropylene tubes

Protocol:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the desired aqueous buffer or medium. It is crucial to add the stock solution to the aqueous phase and mix immediately to prevent precipitation.

-

Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.

-

Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

-

Use the freshly prepared working solutions for your experiments. Do not store diluted aqueous solutions of this compound for extended periods.

In Vitro Alkaline Phosphatase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on alkaline phosphatase activity using a colorimetric assay.

Materials:

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

-

p-Nitrophenyl Phosphate (pNPP), as a substrate

-

Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop Solution (e.g., 3 M NaOH)

-

This compound working solutions (at various concentrations)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare a reaction mixture containing the assay buffer and the desired concentration of alkaline phosphatase.

-

Add the this compound working solutions or vehicle control to the appropriate wells of the 96-well plate.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), allowing the enzymatic reaction to proceed.

-

Stop the reaction by adding the stop solution to each well. The stop solution will also enhance the color of the p-nitrophenol product.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Mandatory Visualizations

Caption: Mechanism of this compound inhibition of alkaline phosphatase.

Caption: Workflow for an in vitro alkaline phosphatase inhibition assay.

References

Application Notes and Protocols for Investigating Intestinal Alkaline Phosphatase (IAP) Function Using L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal alkaline phosphatase (IAP) is a critical enzyme located on the apical brush border of enterocytes in the small intestine. It plays a pivotal role in maintaining gut homeostasis and protecting the host from inflammatory stimuli.[1][2] IAP's primary functions include the detoxification of bacterial components like lipopolysaccharide (LPS), regulation of gut microbiota, and maintenance of the intestinal barrier integrity.[3][4][5] Dysregulation of IAP activity has been implicated in various inflammatory conditions, including inflammatory bowel disease and metabolic syndrome.[6]

These application notes provide a comprehensive guide for utilizing L-Phenylalanine, a well-characterized, organ-specific, and stereospecific inhibitor of IAP, to investigate the multifaceted functions of this crucial enzyme.[1][2][4] The provided protocols detail in vitro and in vivo methods to assess the impact of IAP inhibition on intestinal permeability and systemic endotoxemia.

Mechanism of Action of IAP and Inhibition by L-Phenylalanine

IAP exerts its protective effects primarily through the dephosphorylation of pro-inflammatory molecules. One of its key substrates is the lipid A moiety of LPS, the major component of the outer membrane of Gram-negative bacteria.[7] By removing a phosphate group from lipid A, IAP significantly reduces its endotoxicity, thereby preventing the activation of the Toll-like receptor 4 (TLR4) signaling pathway and subsequent inflammatory cascade.[7]

L-Phenylalanine acts as an uncompetitive inhibitor of IAP, meaning it binds to the enzyme-substrate complex.[8][9] This inhibition is specific to the L-isoform of the amino acid and is particularly effective against intestinal alkaline phosphatase compared to other tissue isoenzymes.[1][7] This specificity makes L-Phenylalanine an invaluable tool for elucidating the physiological roles of IAP.

Data Presentation

Table 1: In Vitro Inhibition of Intestinal Alkaline Phosphatase by L-Phenylalanine

| Parameter | Value | Species | Substrate | Reference(s) |

| Inhibition Type | Uncompetitive | Rat | Phenylphosphate, β-glycerophosphate | [8][9] |

| Inhibition (%) | ~80% | Human | β-glycerophosphate, Phenylphosphate | [7] |

| Concentration for Inhibition | 0.005 M | Human | β-glycerophosphate, Phenylphosphate | [7] |

| Ki (inhibition constant) | 1.1 mmol/L | Calf | Not Specified | [10] |

Table 2: Effects of IAP Inhibition by L-Phenylalanine in an In Vivo Mouse Model

| Parameter | Control Group (Water) | L-Phenylalanine Treated Group | Outcome of IAP Inhibition | Reference(s) |

| Serum LPS Levels | Baseline | Significantly Increased | Increased systemic endotoxemia | [11] |

| Serum TNF-α Levels | Baseline | Significantly Increased | Increased systemic inflammation | [11] |

| Serum IL-6 Levels | Baseline | Significantly Increased | Increased systemic inflammation | [11] |

| Gut Microbiota Composition | Normal Diversity | Altered Diversity (e.g., increased Proteobacteria) | Dysbiosis | [11] |

| Body Weight (on High-Fat Diet) | Normal Gain | Significantly Increased Gain | Exacerbated weight gain | [12] |

| Glucose Tolerance (on High-Fat Diet) | Normal | Significantly Impaired | Promotion of glucose intolerance | [12] |

Experimental Protocols

Protocol 1: In Vitro IAP Activity Assay Using L-Phenylalanine

This protocol describes how to measure the enzymatic activity of IAP in the presence and absence of its inhibitor, L-Phenylalanine, using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Intestinal alkaline phosphatase (commercially available or purified)

-

p-Nitrophenyl phosphate (pNPP) solution (substrate)

-

L-Phenylalanine solution

-

D-Phenylalanine solution (negative control)

-

Alkaline buffer (e.g., carbonate-bicarbonate buffer, pH 9.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator (37°C)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of IAP in an appropriate buffer.

-

Prepare a stock solution of pNPP in the alkaline buffer.

-

Prepare stock solutions of L-Phenylalanine and D-Phenylalanine in the alkaline buffer.

-

-

Set up the Assay Plate:

-

In a 96-well plate, add the following to designated wells:

-

Control wells: IAP solution and alkaline buffer.

-

L-Phenylalanine wells: IAP solution and L-Phenylalanine solution to achieve the desired final concentration (e.g., 5 mM).

-

D-Phenylalanine wells: IAP solution and D-Phenylalanine solution at the same concentration as L-Phenylalanine.

-

Blank wells: Alkaline buffer only (for background subtraction).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add the pNPP solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Measure Absorbance:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

-

-

Calculate IAP Activity:

-

Subtract the absorbance of the blank wells from all other wells.

-

Calculate the percentage of inhibition by L-Phenylalanine using the following formula: % Inhibition = [1 - (Activity with L-Phe / Activity of Control)] * 100

-

Protocol 2: In Vivo Intestinal Permeability Assay in Mice

This protocol details an in vivo method to assess intestinal barrier function by measuring the translocation of orally administered fluorescein isothiocyanate-dextran (FITC-dextran) into the bloodstream in mice treated with L-Phenylalanine.[4][13][14]

Materials:

-

Mice (e.g., C57BL/6)

-

L-Phenylalanine (for administration in drinking water, e.g., 10 mM)[11]

-

FITC-dextran (4 kDa)

-

Sterile PBS

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Animal Acclimation and Treatment:

-

Acclimate mice to the housing conditions for at least one week.

-

Provide mice with drinking water containing L-Phenylalanine (treatment group) or regular drinking water (control group) for a specified period (e.g., 2 months).[11]

-

-

Fasting:

-

Fast the mice for 4-6 hours before the assay, with free access to water.[4]

-

-

Baseline Blood Sample:

-

Collect a small baseline blood sample from the tail vein or other appropriate site.

-

-

Oral Gavage with FITC-dextran:

-

Blood Collection:

-

At a defined time point after gavage (e.g., 4 hours), collect a final blood sample.[4]

-

-

Plasma Separation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Fluorescence Measurement:

-

Dilute the plasma samples with PBS.

-

Measure the fluorescence of the diluted plasma using a fluorometer (excitation ~485 nm, emission ~528 nm).[13]

-

-

Data Analysis:

-

Create a standard curve using known concentrations of FITC-dextran.

-

Calculate the concentration of FITC-dextran in the plasma samples based on the standard curve.

-

Compare the plasma FITC-dextran concentrations between the control and L-Phenylalanine-treated groups to assess changes in intestinal permeability.

-

Protocol 3: In Vitro Caco-2 Cell Permeability Assay

This protocol describes an in vitro model of the intestinal barrier using Caco-2 cells to assess the effect of IAP inhibition on paracellular permeability.[1][15][16]

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with supplements)

-

L-Phenylalanine

-

Lucifer yellow or FITC-dextran as a permeability marker

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Transepithelial Electrical Resistance (TEER) meter

-

Fluorometer or microplate reader

Procedure:

-

Caco-2 Cell Culture and Differentiation:

-

Seed Caco-2 cells onto Transwell inserts at an appropriate density.

-

Culture the cells for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[16]

-

-

Monolayer Integrity Check:

-

Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[15]

-

-

Treatment with L-Phenylalanine:

-

Wash the monolayers with pre-warmed HBSS.

-

Add HBSS containing L-Phenylalanine to the apical (upper) chamber and incubate for a specified time. Use HBSS without the inhibitor for control wells.

-

-

Permeability Assay:

-

After the pre-incubation, replace the apical solution with HBSS containing the permeability marker (e.g., Lucifer yellow or FITC-dextran) and L-Phenylalanine (for the treatment group).

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plates for a defined period (e.g., 2 hours).

-

-

Sample Collection and Analysis:

-

Collect samples from the basolateral chamber.

-

Measure the concentration of the permeability marker in the basolateral samples using a fluorometer.

-

-

Calculate Apparent Permeability Coefficient (Papp):

-

The Papp value can be calculated to quantify the permeability.

-

Compare the Papp values between control and L-Phenylalanine-treated monolayers to determine the effect of IAP inhibition on barrier function.

-

Protocol 4: Measurement of Lipopolysaccharide (LPS) in Blood

This protocol outlines the measurement of LPS levels in plasma or serum using a Limulus Amebocyte Lysate (LAL) assay, a highly sensitive method for detecting endotoxins.

Materials:

-

Plasma or serum samples from control and L-Phenylalanine-treated animals

-

LAL assay kit (chromogenic, turbidimetric, or gel-clot based)

-

Endotoxin-free water and labware

-

Microplate reader (for chromogenic or turbidimetric assays)

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

Collect blood in endotoxin-free tubes.

-

Separate plasma or serum by centrifugation.

-

Heat-inactivate the samples (e.g., at 70°C for 10 minutes) to remove inhibitors of the LAL reaction.

-

Dilute the samples in endotoxin-free water as recommended by the LAL kit manufacturer.[3]

-

-

LAL Assay:

-

Follow the specific instructions provided with the LAL assay kit. This typically involves:

-

Preparing a standard curve with known concentrations of LPS.

-

Adding the LAL reagent to standards and samples.

-

Incubating at 37°C for a specified time.

-

Adding the chromogenic substrate (for chromogenic assays).

-

Stopping the reaction.

-

-

-

Measurement:

-

Read the absorbance (for chromogenic assays) or turbidity (for turbidimetric assays) using a microplate reader. For gel-clot assays, observe the formation of a solid clot.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance/turbidity versus the LPS concentration.

-

Determine the LPS concentration in the samples from the standard curve.

-

Compare the LPS levels between the control and L-Phenylalanine-treated groups.

-

Mandatory Visualization

Caption: IAP-mediated detoxification of LPS.

Caption: In vivo experimental workflow.

Caption: Functional relationships of IAP.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. 2.4. Plasma Lipopolysaccharide (LPS) Measurement [bio-protocol.org]

- 4. bowdish.ca [bowdish.ca]

- 5. L-phenylalanine: an organ specific, stereospecific inhibitor of human intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. color | Graphviz [graphviz.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. chem.uwec.edu [chem.uwec.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 12. Inhibition of the gut enzyme intestinal alkaline phosphatase may explain how aspartame promotes glucose intolerance and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Intestinal Permeability in Mice [bio-protocol.org]

- 14. mmpc.org [mmpc.org]

- 15. enamine.net [enamine.net]

- 16. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

Application Notes and Protocols for Preclinical Evaluation of Allosteric p38α MAPK Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches for "Alp-IN-1" did not yield specific in vivo experimental data. The following application notes and protocols are based on the established mechanisms of allosteric p38α inhibitors and publicly available data for representative compounds of this class. The quantitative data presented are illustrative examples to guide experimental design.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[4] Allosteric inhibitors of p38α, a key isoform of p38 MAPK, offer a promising therapeutic strategy by binding to a site distinct from the ATP-binding pocket, often leading to higher selectivity and novel mechanisms of action compared to traditional ATP-competitive inhibitors.[5]

These application notes provide a framework for the preclinical evaluation of allosteric p38α inhibitors, using a hypothetical compound "this compound" as a representative agent, in relevant animal models of inflammation and oncology.

Mechanism of Action: Allosteric Inhibition of p38α MAPK

This compound is a potent and selective allosteric inhibitor of p38α MAPK. Unlike ATP-competitive inhibitors that block the kinase activity directly, allosteric inhibitors bind to a distinct pocket on the p38α enzyme. This binding event induces a conformational change in the protein, locking it in an inactive state and preventing its phosphorylation by upstream kinases (MKK3/6) or its interaction with downstream substrates.[5][6] This mode of inhibition can offer advantages in terms of selectivity and duration of action.

Signaling Pathway Diagram

Caption: p38 MAPK signaling pathway and the allosteric inhibition by this compound.

Data Presentation: Illustrative In Vivo Efficacy

The following tables summarize hypothetical quantitative data from preclinical studies with an allosteric p38α inhibitor. These serve as examples for structuring and presenting experimental results.

Table 1: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Serum TNF-α (pg/mL, Day 42) | Serum IL-6 (pg/mL, Day 42) |

| Vehicle Control | - | 8.5 ± 1.2 | 4.2 ± 0.5 | 150.2 ± 25.5 | 95.3 ± 15.8 |

| This compound | 10 | 4.2 ± 0.8 | 2.8 ± 0.3 | 75.6 ± 12.1 | 48.1 ± 8.2 |

| This compound | 30 | 2.1 ± 0.5 | 2.1 ± 0.2 | 40.3 ± 8.9 | 25.7 ± 5.4 |

| Dexamethasone | 1 | 1.5 ± 0.4 | 1.8 ± 0.2 | 30.1 ± 6.5 | 18.9 ± 4.1 |

Data are presented as mean ± SEM.

Table 2: Efficacy in a DSS-Induced Colitis Mouse Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Disease Activity Index (DAI, Day 10) | Colon Length (cm, Day 10) | Myeloperoxidase (MPO) Activity (U/g tissue) |

| Healthy Control | - | 0.0 ± 0.0 | 8.5 ± 0.4 | 1.2 ± 0.3 |

| DSS + Vehicle | - | 10.2 ± 1.5 | 5.1 ± 0.5 | 15.8 ± 2.1 |

| DSS + this compound | 20 | 5.8 ± 0.9 | 6.9 ± 0.3 | 8.2 ± 1.5 |

| DSS + this compound | 50 | 3.5 ± 0.7 | 7.8 ± 0.2 | 4.5 ± 0.9 |

Data are presented as mean ± SEM.

Table 3: Efficacy in a Xenograft Tumor Model (e.g., Human Myeloma)

| Treatment Group | Dose (mg/kg, i.p., 3x/week) | Tumor Volume (mm³, Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| This compound | 25 | 850 ± 150 | 43.3 |

| Bortezomib | 1 | 700 ± 120 | 53.3 |

| This compound + Bortezomib | 25 + 1 | 350 ± 80 | 76.7 |

Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Protocol:

-

Animal Model: Male DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis:

-

Day 0: Immunize mice with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin treatment on Day 21, upon the appearance of initial signs of arthritis.

-

Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control orally (p.o.) twice daily (BID) for 21 days. A positive control group (e.g., Dexamethasone 1 mg/kg) should be included.

-

-

Efficacy Assessment:

-

Clinical Scoring: Monitor and score arthritis severity daily or every other day based on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Swelling: Measure paw thickness using a digital caliper every other day.

-

Histopathology: At the end of the study (Day 42), collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Collect blood at termination for measurement of serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice

Objective: To assess the efficacy of this compound in a model of inflammatory bowel disease.

Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Colitis:

-

Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days.

-

-

Treatment:

-

Administer this compound (e.g., 20 and 50 mg/kg) or vehicle control orally (p.o.) once daily (QD) from Day 0 to Day 10.

-

-

Efficacy Assessment:

-

Disease Activity Index (DAI): Monitor body weight, stool consistency, and presence of blood in the stool daily. Calculate DAI based on a scoring system (e.g., 0-4 for each parameter).

-

Colon Length: At termination (Day 10), sacrifice mice and measure the length of the colon from the cecum to the anus.

-

Myeloperoxidase (MPO) Assay: Collect a segment of the colon for MPO activity measurement as an indicator of neutrophil infiltration.

-

Histopathology: A distal segment of the colon should be fixed for histological evaluation of inflammation, ulceration, and crypt damage.

-

Xenograft Tumor Model in Immunocompromised Mice

Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with a standard-of-care agent.

Protocol:

-

Animal Model: Female athymic nude or SCID mice, 6-8 weeks old.

-

Tumor Implantation:

-

Subcutaneously inject 5-10 x 10⁶ human cancer cells (e.g., multiple myeloma cell line) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

-

Administer this compound (e.g., 25 mg/kg), a standard-of-care agent (e.g., Bortezomib 1 mg/kg), the combination, or vehicle control via an appropriate route (e.g., intraperitoneally, i.p.) three times a week for 3-4 weeks.

-

-

Efficacy Assessment:

-

Tumor Volume: Measure tumor dimensions with a digital caliper twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Body Weight: Monitor body weight twice a week as an indicator of toxicity.

-

Pharmacodynamic (PD) Markers: At the end of the study, tumors can be harvested to assess the levels of phosphorylated p38, downstream substrates, and apoptosis markers (e.g., cleaved caspase-3) by Western blot or immunohistochemistry.

-

Experimental Workflows

In Vivo Efficacy Study Workflow

Caption: General workflow for in vivo efficacy studies of this compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Study Workflow

Caption: Workflow for pharmacokinetic and pharmacodynamic studies.

References

- 1. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 2. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a Novel Inhibitory Allosteric Site in p38α - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the IC50 of Alp-IN-1 for a Specific Alkaline Phosphatase (ALP) Isozyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at a basic pH.[] In humans, four distinct isozymes have been identified: intestinal (IAP), placental (PLAP), germ cell (GCAP), and tissue-nonspecific (TNAP).[][2] These isozymes play crucial roles in various physiological processes, and their dysregulation has been implicated in numerous diseases.[][3] Consequently, the identification and characterization of specific ALP inhibitors are of significant interest for therapeutic development.

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, here referred to as Alp-IN-1, against a specific ALP isozyme. The IC50 value is a critical parameter for quantifying the potency of an inhibitor. The following protocol describes a common and robust colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Principle of the Assay

The enzymatic activity of alkaline phosphatase is determined by measuring the rate of hydrolysis of the substrate p-nitrophenyl phosphate (pNPP). ALP catalyzes the removal of a phosphate group from pNPP, resulting in the formation of p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The IC50 value is determined by measuring the enzymatic activity at various concentrations of the inhibitor, this compound, and identifying the concentration at which the enzyme's activity is reduced by 50%.

Figure 1: Enzymatic reaction of ALP with pNPP.

Materials and Reagents

Materials:

-

96-well microtiter plates (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Single and multichannel pipettes

-

Sterile pipette tips

-

Reagent reservoirs

-

Incubator set to the optimal temperature for the ALP isozyme (e.g., 37°C)

Reagents:

-

Purified specific ALP isozyme (e.g., human placental, intestinal, or tissue-nonspecific ALP)

-

This compound (or other inhibitor) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl₂

-

Substrate Solution: p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)

-

Stop Solution: 3 M NaOH

-

Dimethyl sulfoxide (DMSO)

-

Ultrapure water

Experimental Protocol

The following protocol is designed for a 96-well plate format. It is recommended to perform all measurements in triplicate.